VT-464 racemate, also known as seviteronel, is a synthetic compound primarily investigated for its potential applications in oncology, particularly in treating castration-resistant prostate cancer and breast cancer. This compound belongs to a class of non-steroidal inhibitors that target cytochrome P450 17A1, an enzyme crucial for androgen and estrogen biosynthesis. The racemic mixture consists of two enantiomers, each exhibiting distinct biological activities, making the study of this compound significant in both medicinal chemistry and pharmacology.
VT-464 racemate is classified as a non-steroidal compound with the chemical identifier 1375603-36-3. It has been sourced from commercially available precursors through various synthetic routes. Its classification as a cytochrome P450 17A1 inhibitor positions it among other therapeutic agents aimed at hormone-dependent cancers.
The synthesis of VT-464 racemate involves several critical steps:
Industrial production methods mirror these synthetic routes but are optimized for higher yields and efficiency, employing techniques such as high-performance liquid chromatography for purification and stringent quality control measures to ensure product consistency.
The molecular structure of VT-464 features a naphthalene core substituted with difluoromethoxy groups and a triazole moiety. The specific stereochemistry of its enantiomers significantly influences its biological activity. Detailed structural data can be obtained through various analytical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule.
VT-464 racemate can undergo several chemical reactions:
The products formed from these reactions vary based on conditions but generally include oxidized derivatives and substituted compounds.
The mechanism of action for VT-464 involves selective inhibition of cytochrome P450 17A1, specifically targeting the lyase reaction while sparing 17-hydroxylase activity. This selectivity minimizes off-target effects and enhances therapeutic efficacy against hormone-dependent cancers. Kinetic studies have shown that VT-464 binds to cytochrome P450 17A1 with high affinity, demonstrating its potential as a therapeutic agent .
VT-464 racemate exhibits distinct physical properties, including:
Chemical properties include its ability to undergo oxidation, reduction, and substitution reactions, making it versatile in synthetic applications.
VT-464 racemate has several notable applications in scientific research:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7